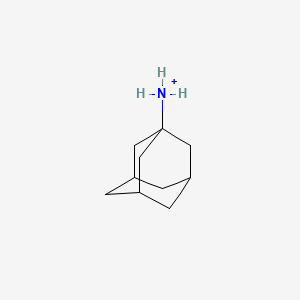

Adamantan-1-aminium

Description

Contextualization of Adamantane (B196018) Derivatives in Contemporary Chemical Research

Adamantane derivatives are a cornerstone of medicinal chemistry and materials science. researchgate.netscispace.com Their inherent lipophilicity, conformational rigidity, and metabolic stability make them highly valuable in drug design. researchgate.net The introduction of an adamantane moiety can enhance the pharmacological properties of a drug, including its bioavailability and stability in blood plasma. researchgate.netmdpi.com This "lipophilic bullet" strategy has been successfully employed to modify and improve existing pharmaceuticals. scispace.comnih.gov Beyond medicine, adamantane derivatives are utilized in the development of polymers, catalysts, and nanomaterials. researchgate.netwikipedia.orgpensoft.net Their unique three-dimensional structure allows for the precise positioning of substituents, enabling the effective exploration of drug targets and the creation of novel materials with specific functionalities. publish.csiro.authe-innovation.org

Fundamental Significance of Adamantan-1-aminium as a Unique Chemical Scaffold

This compound, the protonated form of adamantan-1-amine (amantadine), holds a position of fundamental significance as a versatile chemical scaffold. nih.govresearchgate.net Its rigid, diamondoid structure provides a robust and predictable framework for the attachment of various functional groups. researchgate.netnih.gov This structural integrity is crucial in the design of molecules intended for specific biological targets. nih.gov The presence of the aminium group imparts polarity and the ability to form hydrogen bonds, which is a key feature in molecular recognition and binding processes. solubilityofthings.com This unique combination of a bulky, lipophilic cage and a polar, reactive site makes this compound an invaluable building block in supramolecular chemistry and drug discovery. mdpi.commdpi.com

The table below outlines the key properties of Adamantan-1-amine, the base form of this compound.

| Property | Value |

| IUPAC Name | adamantan-1-amine |

| Molecular Formula | C₁₀H₁₇N |

| Molecular Weight | 151.25 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 180-190 °C |

| Solubility | Soluble in polar solvents (e.g., methanol (B129727), water), less soluble in non-polar solvents (e.g., hexane) solubilityofthings.com |

| CAS Number | 768-94-5 |

| Note: Data sourced from multiple public chemical databases. nih.govsolubilityofthings.com |

Overview of Advanced Research Domains and Methodological Imperatives

Research involving this compound and its derivatives spans several advanced domains. In medicinal chemistry, these compounds are investigated for their potential as antiviral, antibacterial, and anticancer agents. scispace.commdpi.com They are also crucial in the development of treatments for neurodegenerative diseases. ontosight.aiuctm.edu In materials science, the focus is on creating novel polymers and nanomaterials with unique thermal and mechanical properties. wikipedia.orgpensoft.net The development of drug delivery systems, such as liposomes and dendrimers, is another significant area of research, where the adamantane moiety is used to enhance drug targeting and delivery. mdpi.compensoft.netpensoft.net

Methodologically, the synthesis of functionalized adamantane derivatives is a key imperative. farmaciajournal.commdpi.com This often involves multi-step processes to introduce specific substituents at the bridgehead positions of the adamantane cage. researchgate.net Techniques such as the Ritter reaction and various coupling reactions are commonly employed. acs.org Furthermore, advanced analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, are essential for characterizing the structure and purity of these complex molecules. wikipedia.orgresearchgate.net Computational modeling and docking studies also play a crucial role in predicting the interactions of adamantane derivatives with biological targets, thereby guiding the design of new and more effective compounds. nih.gov

The following table summarizes some of the key research findings related to adamantane derivatives.

| Research Area | Key Findings |

| Antiviral Activity | Adamantane derivatives like amantadine (B194251) and rimantadine (B1662185) have shown efficacy against the influenza A virus by targeting the M2 proton channel. scispace.comnih.gov |

| Neuroprotective Effects | Memantine, an adamantane derivative, is used in the treatment of Alzheimer's disease and is believed to act as an NMDA receptor antagonist. publish.csiro.auontosight.ai |

| Drug Delivery | The lipophilic nature of the adamantane core allows for its incorporation into liposomes and other drug delivery systems, enhancing their stability and ability to cross cell membranes. mdpi.compensoft.netresearchgate.net |

| Materials Science | Adamantane-based polymers exhibit high thermal stability and are being explored for applications such as coatings for touchscreens. wikipedia.orgpensoft.net |

| Supramolecular Chemistry | The rigid adamantane scaffold is an ideal guest for host molecules like cyclodextrins, forming stable inclusion complexes with applications in catalysis and molecular recognition. nih.govmdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H18N+ |

|---|---|

Molecular Weight |

152.26 g/mol |

IUPAC Name |

1-adamantylazanium |

InChI |

InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2/p+1 |

InChI Key |

DKNWSYNQZKUICI-UHFFFAOYSA-O |

SMILES |

C1C2CC3CC1CC(C2)(C3)[NH3+] |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)[NH3+] |

Origin of Product |

United States |

Synthetic Methodologies for Adamantan 1 Aminium and Its Derivatives

Historical Development of Adamantyl Amine Synthesis

The journey of adamantane (B196018) chemistry began with its discovery in crude oil in 1933. wikipedia.orgnih.gov However, it was the laboratory synthesis of adamantane that paved the way for its derivatives. An early attempt at synthesis was made in 1924 by Hans Meerwein. wikipedia.org Vladimir Prelog first successfully synthesized adamantane in 1941, albeit with a very low yield of 0.16%. wikipedia.orgnih.gov A significant breakthrough came in 1957 when Paul von Ragué Schleyer developed a more practical method involving the Lewis acid-catalyzed rearrangement of dicyclopentadiene, which dramatically improved the yield to 30–40% and made adamantane more accessible for research. wikipedia.orgnih.gov This development was crucial for the subsequent synthesis of adamantane derivatives, including Adamantan-1-aminium. The antiviral activity of amantadine (B194251) (1-aminoadamantane) was first reported in 1964, marking a significant milestone in the application of adamantane derivatives in medicine. publish.csiro.auresearchgate.netias.ac.in

Established Synthetic Routes to this compound: Optimization and Efficiency

Several well-established methods for the synthesis of this compound and its derivatives have been refined over the years to improve yield, purity, and cost-effectiveness.

The Ritter reaction is a cornerstone in the synthesis of N-substituted amides from nitriles and a carbocation source, which can then be hydrolyzed to the corresponding amine. This reaction is particularly well-suited for the adamantane scaffold due to the stability of the bridgehead carbocation.

In a typical procedure, adamantane or a derivative like 1-bromoadamantane (B121549) is reacted with a nitrile, such as acetonitrile, in the presence of a strong acid like sulfuric acid to form the N-(1-adamantyl)acetamide precursor. acs.orgacs.org This intermediate is then hydrolyzed to yield this compound. Optimization of the Ritter reaction has focused on several key parameters:

Catalyst and Reagents: While sulfuric acid is common, other reagents like fuming nitric acid, trifluoroacetic acid, and various Lewis acids have been employed to facilitate the reaction under different conditions. researchgate.net

Temperature Control: Maintaining specific reaction temperatures is crucial to minimize side reactions and maximize yield. For instance, temperatures below 0°C are sometimes used during the Ritter reaction.

Reaction Time and Molar Ratios: Studies have shown that optimizing the molar ratios of reactants and the reaction time can significantly impact the yield of the desired acetamide (B32628) precursor. acs.orgijpsr.com For example, one study found the optimal molar ratio of formamide (B127407) to sulfuric acid to 1-bromoadamantane to be 10:5.6:1, with a reaction time of 5.5 hours at 85°C, achieving a 94.44% yield of the formamide intermediate. acs.org

| Precursor | Reagents | Conditions | Intermediate | Yield |

| 1-Bromoadamantane | Formamide, H₂SO₄ | 85°C, 5.5 h | N-(adamantan-1-yl)-formamide | 94.44% |

| 1-Bromoadamantane | Acetylamide, H₂SO₄ | 125°C, 3.5 h | N-(1-adamantyl)acetamide | 84.87% |

| Adamantanol-1 | CH₃CN, CF₃COOH | Reflux | N-adamantylacetamide | 85% |

| 3-methyl-1-adamantyl chloride | Acetonitrile, H₂SO₄ | 20-40°C | N-(3-methyl-1-adamantyl)acetamide | 85% |

This table summarizes various optimized conditions for Ritter-type reactions leading to adamantyl amide precursors. acs.orgijpsr.comgoogle.com

Direct amination of halogenated adamantanes, such as 1-bromoadamantane, provides another major route to this compound. researchgate.net These methods often involve reacting the halo-adamantane with an aminating agent under specific conditions.

One common approach involves the reaction of 1-bromoadamantane with urea (B33335) in a high-boiling solvent like diphenyl ether at elevated temperatures (e.g., 175°C). ias.ac.inacs.org This method can achieve high yields, with some reports indicating up to 81%. ias.ac.in Another strategy utilizes formamide in the presence of sulfuric acid. acs.org More recent developments have focused on improving the efficiency and safety of these amination reactions. For example, the use of dimethylamine (B145610) p-toluenesulfonate as an amination reagent in the presence of triethylamine (B128534) has been shown to give high yields (up to 89.7%) under relatively mild conditions. google.com

| Halogenated Adamantane | Aminating Agent | Conditions | Product | Yield |

| 1-Bromoadamantane | Urea, Diphenyl ether | 175°C, 1 h | Amantadine | 81% |

| 1-Bromoadamantane | Dimethylamine p-toluenesulfonate, Triethylamine | 165°C, 18 h | N,N-dimethyladamantane | 89.7% |

| 1-Bromoadamantane | Thiourea, Propylene glycol | 160°C | This compound salt | Not specified |

This table presents different amination strategies for producing adamantane amines from halogenated precursors. ias.ac.ingoogle.com

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. In the context of this compound synthesis, this has translated into several key areas of research:

Solvent-Free Reactions: Grinding techniques under solvent-free conditions have been explored for the direct C(sp³)–H amination of adamantane, offering an atom-economical and environmentally benign alternative. researchgate.net

Use of Greener Solvents and Catalysts: Research has focused on replacing hazardous solvents and reagents. For example, one-pot processes using methanol (B129727) as a solvent and a phase transfer catalyst have been developed for the synthesis of amantadine hydrochloride from 1-bromoadamantane and urea, avoiding the use of toxic solvents like diphenyl ether. ias.ac.in

Catalytic Approaches: The use of catalysts, such as trifluoroacetic acid in the Biginelli reaction for synthesizing adamantane-containing dihydropyrimidine (B8664642) derivatives, can lead to higher yields and shorter reaction times under solvent-free conditions. researchgate.net

Novel and Emerging Synthetic Approaches

The field of adamantane chemistry continues to evolve, with new synthetic methods being developed to offer greater efficiency, selectivity, and access to a wider range of derivatives.

Catalytic C–H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto the adamantane scaffold, bypassing the need for pre-functionalized starting materials. researchgate.netrsc.org These methods often employ transition metal catalysts to selectively activate the strong C–H bonds of adamantane.

Palladium-Catalyzed Reactions: Palladium acetate (B1210297) has been used as a catalyst for the C–H bond arylation of adamantane derivatives. cuni.cz Palladium-catalyzed amination reactions have also been successfully applied to the synthesis of aminoquinoline compounds from corresponding halogen derivatives. nih.gov

Copper-Catalyzed Reactions: Copper catalysts have been employed in carbonylative C–H activation to generate imides from adamantane and amides. rsc.org Copper(I)-catalyzed amination of halogenated pyridines with adamantane-containing amines has also been explored. mdpi.com

Photocatalytic Methods: A direct C–H aminoalkylation reaction using light-activated H-atom transfer (HAT) catalyst systems has been reported. nih.gov This method allows for the introduction of protected amines to the adamantane scaffold with high chemo- and regioselectivity. nih.govresearchgate.net

These emerging techniques hold significant promise for the future of this compound synthesis, offering more direct and versatile routes to a diverse array of functionalized adamantane derivatives.

Stereoselective and Regioselective Synthesis of this compound Analogues

The rigid, polycyclic structure of the adamantane cage presents unique challenges and opportunities in synthetic chemistry, particularly for the creation of specific isomers. Stereoselective and regioselective syntheses are crucial for developing analogues of this compound where the precise spatial arrangement and position of functional groups are critical for their intended applications.

Stereoselective Synthesis:

Achieving stereoselectivity in adamantane chemistry often involves the synthesis of chiral derivatives. Since the parent this compound is achiral, stereoisomers are introduced by creating substituted analogues. Research has demonstrated the synthesis of (R)- and (S)-isomers of various adamantane-substituted heterocycles. One successful strategy involves transforming adamantyl-substituted N-Boc-homoallylamines into piperidine-2,4-diones via cyclic bromourethanes and key enol ester intermediates. This pathway allows for the controlled formation of specific enantiomers.

Another approach focuses on constructing the adamantane framework from chiral precursors. For example, enantiomerically pure 1,2-disubstituted adamantane derivatives have been synthesized from a common ketoolefin starting material through asymmetric reactions and enantiomeric resolution steps. Subsequent cyclization using titanium(IV) chloride proceeds with retention of stereochemistry, yielding enantiomerically pure products in good to high yields.

Regioselective Synthesis:

Regioselectivity, or the control of substituent placement on the adamantane skeleton, is equally important. The tertiary carbons (bridgeheads) at positions 1, 3, 5, and 7 are the most reactive sites for functionalization. However, achieving substitution at the secondary carbons (positions 2, 4, 6, 8, 9, 10) or creating specific multi-substitution patterns requires more sophisticated methods.

One method for achieving regioselectivity is through intramolecular reactions on pre-functionalized bicyclic precursors. For instance, a regiospecific and stereoselective intramolecular Friedel–Crafts reaction of 9-thiabicyclo[3.3.1]-non-2-ene-6-carbonyl chloride has been used to synthesize 7-thiaprotoadamantan-2-one derivatives. This reaction's outcome is dependent on the reaction conditions, which control the ratio of the resulting isomers.

Biological methods have also been employed for highly specific functionalization. The use of microbial cells, such as Kitasatospora sp., can catalyze the regioselective hydroxylation of 1,3-adamantanediol (B44800) to 1,3,5-adamantanetriol (B1366330) with high precision. This biocatalytic approach offers a green alternative for introducing hydroxyl groups at specific, non-activated carbon atoms. Furthermore, photocatalytic conditions have been used for the regioselective functionalization of related cage compounds, demonstrating a method to generate radicals preferentially at specific positions for further derivatization.

The following table summarizes various approaches to the selective synthesis of adamantane analogues.

| Method | Precursor(s) | Key Reagents/Conditions | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| Heterocycle Formation | Adamantyl-substituted N-Boc-homoallylamines | Bromine, Silver Carbonate | (R)- and (S)-isomers of piperidine-2,4-diones | Stereoselective | , |

| Framework Construction | Ketoolefins | Asymmetric reactions, TiCl4 | Enantiomerically pure 1,2-disubstituted adamantanes | Stereoselective | |

| Intramolecular Friedel–Crafts | 9-thiabicyclo[3.3.1]-non-2-ene-6-carbonyl chloride | Aluminium chloride, CCl4, heat | 10-chloro-7-thiaprotoadamantan-2-one isomers | Regio- and Stereoselective | |

| Biocatalytic Hydroxylation | 1,3-Adamantanediol | Kitasatospora sp. cells | 1,3,5-Adamantanetriol | Regioselective |

Advanced Purification and Isolation Protocols for High-Purity this compound

The synthesis of this compound and its salts often results in crude products containing unreacted starting materials, by-products, and residual solvents. Achieving the high purity required for analytical and other applications necessitates advanced purification and isolation protocols.

Recrystallization and Precipitation:

A common and effective method for purifying this compound hydrochloride is through recrystallization or precipitation from a suitable solvent system. After initial synthesis and work-up, the crude solid can be purified by controlled precipitation. One protocol involves evaporating the reaction mixture to obtain a solid, which is then stirred in a solvent like ethyl acetate or acetone (B3395972) at an elevated temperature (e.g., 50 °C) before being cooled to a lower temperature (e.g., 0-5 °C). This temperature gradient reduces the solubility of the product, causing it to precipitate as a purified white solid, which is then collected by filtration. The purity of the final product obtained through these methods can exceed 99%. Methanol has also been identified as a highly effective solvent, yielding purities of over 96% in certain one-pot processes.

Salt Formation and Conversion:

Purification can also be achieved by converting the amine into a salt, purifying the salt, and if necessary, converting it back to the free amine. A method has been developed to prepare amantadine sulfate (B86663) from amantadine hydrochloride. This involves dissolving the hydrochloride salt in water or a mixed solvent of water and a polar organic solvent, followed by the addition of a sulfate solution to precipitate the less soluble amantadine sulfate. This process avoids the use of many organic solvents and can yield a high-quality product. The reverse process, forming the hydrochloride salt from the free amine (amantadine), is a standard final step in many syntheses. This is often accomplished by treating a solution of the amine with aqueous or anhydrous hydrochloric acid.

Chromatographic Methods:

For challenging separations or when very high purity is required, chromatographic techniques are employed. Silica (B1680970) gel flash column chromatography is a documented method for purifying adamantane derivatives. For example, a crude product of a deuterated rimantadine (B1662185) analogue was successfully purified using a methanol/dichloromethane gradient on a silica gel column. This technique separates compounds based on their differential adsorption to the stationary phase, allowing for the isolation of the desired product from impurities.

Sublimation:

Sublimation is a purification

Advanced Spectroscopic Characterization and Structural Elucidation of Adamantan 1 Aminium

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of Adamantan-1-aminium. nih.govrsc.org It provides precise information about the chemical environment of each nucleus, primarily ¹H and ¹³C, within the molecule.

The ¹H NMR spectrum of the parent adamantane (B196018) molecule is characterized by two signals that are often poorly resolved, corresponding to the methine (CH) and methylene (B1212753) (CH₂) protons. wikipedia.org Similarly, the ¹³C NMR spectrum shows two distinct signals for the CH and CH₂ carbons. wikipedia.org The simplicity of these spectra is a direct consequence of the molecule's high symmetry. wikipedia.org

For this compound, the introduction of the aminium group at a tertiary carbon position breaks this symmetry, leading to more complex spectra. However, the fundamental cage-like structure of the adamantane core remains, and its characteristic signals can be identified.

To unambiguously assign all proton and carbon signals in the complex spectrum of this compound and its derivatives, multi-dimensional NMR techniques are indispensable. wikipedia.orgwalisongo.ac.id These experiments reveal correlations between different nuclei, allowing for a step-by-step construction of the molecular framework. youtube.com

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. walisongo.ac.idemerypharma.com In this compound, COSY spectra would show cross-peaks between adjacent protons in the adamantane cage, helping to trace the connectivity of the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly attached to a specific heteronucleus, most commonly ¹³C. wikipedia.orgcolumbia.edu This is a highly sensitive technique that provides one-bond ¹H-¹³C connectivity, allowing for the direct assignment of which protons are attached to which carbon atoms. emerypharma.comcolumbia.edu For this compound, each CH and CH₂ group in the adamantane cage would give a distinct correlation peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). wikipedia.orgcolumbia.edu HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. emerypharma.com In the context of this compound, HMBC would show correlations from the protons of the adamantane cage to the quaternary carbon atom bonded to the nitrogen of the aminium group.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound can be achieved.

Table 1: Representative 2D NMR Correlation Types for this compound Structural Elucidation

| Technique | Correlation Type | Information Provided |

| COSY | ¹H-¹H | Identifies neighboring protons within the adamantane cage. |

| HSQC | ¹H-¹³C (one-bond) | Directly links protons to their attached carbon atoms. |

| HMBC | ¹H-¹³C (multiple-bond) | Establishes long-range connectivity, including to the quaternary carbon at the point of substitution. |

Solid-state NMR (ssNMR) spectroscopy, particularly using Cross-Polarization Magic-Angle Spinning (CP-MAS), is a powerful tool for studying the structure and dynamics of this compound salts in their crystalline form. researchgate.netacs.org Since many pharmaceuticals and materials exist as solid powders, ssNMR provides crucial insights where solution-state NMR is not applicable. acs.org

High-resolution ¹H ssNMR can be challenging due to strong homonuclear dipolar couplings, but techniques like fast MAS and specific pulse sequences can overcome this limitation. researchgate.netresearchgate.net For ¹³C ssNMR, the CP-MAS experiment enhances the signal of the low-abundance ¹³C nuclei and averages out anisotropic interactions, resulting in well-resolved spectra. researchgate.net

Studies on adamantane itself and its derivatives have demonstrated the utility of ssNMR. researchgate.netrsc.org For this compound salts, ¹³C CP-MAS spectra would provide information on the different carbon environments within the crystal lattice, potentially revealing the presence of different polymorphs or conformations. researchgate.net

Furthermore, ¹⁴N and ¹⁵N ssNMR can directly probe the nitrogen atom of the aminium group. acs.orgnih.gov The ¹⁴N nucleus is quadrupolar, and its interaction with the local electric field gradient is highly sensitive to the crystal structure and hydrogen bonding environment. nih.gov High-resolution ¹⁴N MAS NMR studies on ammonium (B1175870) salts have shown that the quadrupole coupling parameters can be determined with high precision, offering detailed structural insights. nih.gov

Table 2: Key Solid-State NMR Techniques for this compound Salts

| Technique | Nucleus | Information Gained |

| ¹³C CP/MAS | ¹³C | Provides high-resolution spectra of the carbon backbone in the solid state, sensitive to polymorphism. |

| ¹H MAS | ¹H | With high spinning speeds, can resolve proton environments and study hydrogen bonding. researchgate.net |

| ¹⁴N MAS | ¹⁴N | Quadrupole coupling parameters are highly sensitive to the local crystalline environment and hydrogen bonding of the aminium group. nih.gov |

| ¹⁵N CP/MAS | ¹⁵N | Offers an alternative to ¹⁴N NMR for probing the nitrogen environment, especially in isotopically enriched samples. acs.org |

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular vibrations in this compound. researchgate.netnih.gov These techniques are complementary and are used to identify functional groups and probe the strength and nature of intermolecular forces. biophysik.org

The IR and Raman spectra of this compound are dominated by the vibrations of its two main components: the adamantane cage and the aminium group.

Adamantane Cage Vibrations: The adamantane structure gives rise to a series of characteristic C-H and C-C stretching and bending vibrations. researchgate.net The C-H stretching modes of the CH and CH₂ groups typically appear in the 2800-3000 cm⁻¹ region of the IR spectrum. copbela.org The cage itself has a number of skeletal vibrations that are often observed in the lower frequency "fingerprint" region of the spectrum. researchgate.net

Aminium Group Vibrations: The primary aminium group (-NH₃⁺) exhibits several characteristic vibrations. The N-H stretching vibrations are typically observed as a broad band in the region of 3100-3300 cm⁻¹, often overlapping with C-H stretching modes. libretexts.org This broadening is a hallmark of hydrogen bonding. The N-H bending (scissoring) vibrations appear around 1600-1500 cm⁻¹. rsc.org

C-N Stretching Vibrations: The stretching vibration of the C-N bond in aliphatic amines is typically found in the 1250-1020 cm⁻¹ range. copbela.org

The combination of these vibrational bands provides a clear indication of the presence of both the adamantane moiety and the aminium functional group. researchgate.netoatext.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Adamantane CH/CH₂ | C-H Stretching | 2800-3000 |

| Aminium -NH₃⁺ | N-H Stretching | 3100-3300 (broad) |

| Aminium -NH₃⁺ | N-H Bending | 1500-1600 |

| C-N | C-N Stretching | 1020-1250 |

Vibrational spectroscopy is particularly sensitive to the effects of intermolecular interactions, most notably hydrogen bonding. biophysik.orgmst.edu In the solid state, the aminium group of this compound acts as a hydrogen bond donor, forming interactions with counter-ions or other acceptor groups. mdpi.com

The formation of hydrogen bonds causes significant changes in the vibrational spectrum:

N-H Stretching: The N-H stretching frequency is highly sensitive to hydrogen bonding. mst.edu The formation of N-H···X hydrogen bonds (where X is an acceptor atom like oxygen or a halide) weakens the N-H bond, causing a shift of the stretching vibration to a lower frequency (a red shift) and a significant broadening and intensification of the absorption band. biophysik.orgrsc.org The magnitude of this shift can be correlated with the strength of the hydrogen bond.

Low-Frequency Modes: Intermolecular hydrogen bonds themselves give rise to low-frequency vibrational modes, such as the hydrogen bond stretching and bending vibrations. biophysik.orgmdpi.com These are often observed in the far-infrared or low-frequency Raman region (typically below 400 cm⁻¹) and provide direct evidence of the hydrogen-bonded network. mdpi.com Studies on related systems have assigned bands in the 160-240 cm⁻¹ range to intermolecular N-H···O hydrogen bond stretching. mdpi.com

By analyzing these spectral changes, particularly with temperature-dependent studies, detailed information about the strength, geometry, and dynamics of the hydrogen bonding network in this compound salts can be obtained. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. measurlabs.comalevelchemistry.co.uk This allows for the determination of the elemental composition of a molecule from its exact mass. nih.govresearchgate.net

For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₈N⁺. By measuring the mass of the molecular ion to four or five decimal places, it is possible to distinguish it from other ions that have the same nominal mass but a different elemental composition. alevelchemistry.co.uknih.gov

In addition to determining the exact mass of the parent ion, mass spectrometry also provides information about the molecule's structure through its fragmentation pattern. When the this compound ion is subjected to energy in the mass spectrometer, it breaks apart into smaller, characteristic fragment ions. The fragmentation of the adamantane cage itself is well-known, often leading to the loss of alkyl groups. The most prominent peak in the mass spectrum of adamantane is often the adamantyl cation at m/z = 135. wikipedia.org The fragmentation of this compound would be expected to show this characteristic adamantyl cation, as well as other fragments resulting from cleavages around the aminium group. Analyzing this fragmentation pattern can help to confirm the structure and connectivity of the molecule. miamioh.edu

Table 4: Summary of Mass Spectrometry Data for this compound

| Analysis Type | Information Obtained | Relevance to this compound |

| Exact Mass Measurement | Elemental Formula Determination | Confirms the molecular formula C₁₀H₁₈N⁺ by matching the measured mass to the calculated exact mass. nih.gov |

| Fragmentation Pattern | Structural Confirmation | Reveals characteristic fragments, such as the adamantyl cation, which supports the proposed structure. |

X-ray Diffraction (XRD) Studies for Crystal Structure Determination

X-ray diffraction (XRD) is a cornerstone technique for the definitive determination of the three-dimensional atomic arrangement within a crystalline solid. For this compound, XRD studies, encompassing both single-crystal and powder diffraction methods, have been instrumental in elucidating its structural chemistry, revealing how the bulky, rigid adamantane cage influences crystal packing, intermolecular interactions, and the formation of complex supramolecular architectures.

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous structural data for crystalline materials. A variety of this compound salts and co-crystals have been analyzed using this technique, yielding detailed information on bond lengths, bond angles, and conformational features. These studies highlight the versatility of the this compound cation in forming crystalline solids with diverse organic and inorganic counter-ions.

More complex structures, such as clathrates and coordination compounds, have also been characterized. The structure of bis(this compound) tetrachloridozincate(II) 18-crown-6 (B118740) monohydrate features supramolecular assemblies where one this compound cation is nested within an 18-crown-6 ether molecule. nih.govresearchgate.net Another example is the double salt, tris(this compound) hexachlorostannate(IV) chloride monohydrate, which crystallizes with three independent this compound cations, a hexachlorostannate(IV) anion, a chloride anion, and a water molecule in its asymmetric unit. ibimapublishing.comibimapublishing.com The structural determination of bis(this compound) carbonate shows the cation and the carbonate anion in a 2:1 ratio. iucr.org

The crystallographic data for a selection of this compound salts are summarized in the table below, illustrating the range of crystal systems and space groups adopted by these compounds.

| Compound Name | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| N-(2-Hydroxybenzyl)this compound chloride | C₁₇H₂₄NO⁺·Cl⁻ | Monoclinic | P2₁/c | iucr.org |

| This compound p-toluenesulfonate | C₁₀H₁₈N⁺·C₇H₇O₃S⁻ | Monoclinic | P2₁/c | nih.gov |

| Bis(this compound) carbonate | 2C₁₀H₁₈N⁺·CO₃²⁻ | Trigonal | P3̅c1 | iucr.org |

| Tris(this compound) hexachlorostannate(IV) chloride monohydrate | (C₁₀H₁₈N)₃[SnCl₆]Cl·H₂O | Triclinic | P1̅ | ibimapublishing.comibimapublishing.com |

| Adamantan-1-ammonium 4-fluorobenzoate | C₁₀H₁₈N⁺·C₇H₄FO₂⁻ | Monoclinic | P2₁/n(α0γ)00 | nih.gov |

A recurring and pivotal feature in the crystal structures of this compound compounds is the extensive network of hydrogen bonds established by the ammonium group (-NH₃⁺). This group acts as a reliable hydrogen-bond donor, interacting with various acceptor atoms (such as O, Cl, N) from anions or neutral molecules to form robust supramolecular assemblies.

In N-(2-Hydroxybenzyl)this compound chloride , intermolecular N—H···Cl and O—H···Cl hydrogen bonds between the cation and the Cl⁻ anion generate a layered structure. iucr.org

This compound p-toluenesulfonate features N—H···O hydrogen bonds where all three protons of the ammonium group interact with sulfonate oxygen atoms, linking the cations and anions into one-dimensional, ribbon-like chains. nih.gov

In bis(this compound) carbonate , each this compound cation forms three N—H···O hydrogen bonds with three distinct carbonate ions. This specific interaction pattern results in the formation of a layered structure parallel to the (001) crystal plane. iucr.org

The complex structure of bis(this compound) tetrachloridozincate(II) 18-crown-6 monohydrate showcases host-guest chemistry. researchgate.net One this compound cation inserts its -NH₃⁺ group into the cavity of the 18-crown-6 macrocycle, forming strong N—H···O hydrogen bonds. nih.govresearchgate.net The second cation participates in a different network, forming ribbons interconnected by O—H···Cl, N—H···O, and N—H···Cl hydrogen bonds. nih.govresearchgate.net

Tris(this compound) hexachlorostannate(IV) chloride monohydrate exhibits both simple and more complex bifurcated hydrogen-bonding interactions involving the ammonium groups, water molecules, and chloride atoms, which create a stable three-dimensional network. ibimapublishing.comibimapublishing.com

The crystal structure of adamantan-1-ammonium 4-fluorobenzoate is stabilized by a network of N—H⋯O bonds and weaker C—H⋯F hydrogen bonds. researchgate.net

These examples demonstrate that the interplay between the directional, strong hydrogen bonds from the ammonium head and the non-directional, steric influence of the adamantane tail allows for the construction of diverse and intricate supramolecular architectures, including chains, layers, and complex host-guest systems. pku.edu.cnresearchgate.net

While single-crystal XRD provides the most detailed structural information, it requires high-quality crystals of a suitable size. Many crystalline materials, however, are obtained as microcrystalline powders, which are not amenable to SC-XRD. rsc.orgdectris.com In such cases, Powder X-ray Diffraction (PXRD) becomes an essential analytical tool. PXRD is particularly valuable for identifying different crystalline phases, including polymorphs, and for solving crystal structures when single crystals cannot be grown. rsc.org

The study of polymorphism is critical, as different crystalline forms of the same compound can exhibit distinct physicochemical properties. A supramolecular derivatization study of bis(this compound) carbonate (ADTCO3) utilized PXRD to identify new solid forms. uwc.ac.za This work successfully identified four different polymorphic forms of ADTCO3 (designated as Forms I to IV) and numerous co-crystals by applying various preparation techniques and using PXRD to confirm the formation of new crystalline phases. uwc.ac.za

Furthermore, PXRD is used for ab initio structure determination from powder data, often in conjunction with computational methods. The crystal structure of (1E,1'E)-1,1'-(1,4-phenylene)bis(N-(adamantan-1-yl)methanimine), a bis-Schiff base, was determined from PXRD data. researchgate.net The structure was solved using a parallel tempering process and subsequently refined using the Rietveld method, confirming the molecular conformation and crystal packing without the need for a single crystal. researchgate.net These studies underscore the power of PXRD in the structural characterization of this compound-based materials, especially for screening for polymorphism and analyzing materials that are only available in microcrystalline form. grafiati.comnih.gov

Computational and Theoretical Investigations of Adamantan 1 Aminium

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Adamantan-1-aminium. These first-principles approaches solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and conformational landscape of molecular systems with a favorable balance of accuracy and computational cost. acs.orgresearchgate.netarxiv.org Studies on this compound, the N-protonated form of amantadine (B194251), have utilized DFT methods, particularly with the B3LYP functional combined with dispersion corrections (B3LYP-D3) and a triple-zeta basis set (cc-pVTZ), to determine its equilibrium structure. rsc.org

Upon protonation at the nitrogen atom, significant changes occur in the molecular geometry compared to neutral amantadine. The C–N bond lengthens from approximately 1.467 Å in amantadine to 1.544 Å in this compound. rsc.org This elongation is attributed to the increased positive charge on the newly formed ammonium (B1175870) group (NH3+), which has a calculated charge of +0.605 e and exhibits a strong electron-withdrawing character. rsc.org This inductive effect also causes a contraction of the adjacent C1–C bonds. In contrast, C–C bonds further from the aminium group are slightly elongated. rsc.org These DFT calculations confirm that the global minimum energy structure for the protonated species is the canonical ammonium ion, where the adamantane (B196018) cage remains intact. rsc.org

| Parameter | Value | Comparison with Neutral Amantadine (Ama) |

|---|---|---|

| Bond Lengths (Å) | ||

| r(C–N) | 1.544 | Longer (vs. 1.467 Å in Ama) |

| r(C1–C2) | 1.530 | Shorter (vs. 1.538 Å in Ama) |

| r(C1–C3) | 1.530 | Shorter (vs. 1.544 Å in Ama) |

| Charge Distribution (e) | ||

| q(NH3) | +0.605 | - |

| q(HN) | +0.429 | - |

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. frontiersin.org These methods are used to investigate electronic properties and interaction energies with high accuracy. For this compound, ab initio calculations provide insight into its stability and reactivity.

The proton affinity (PA) of amantadine, a measure of its gas-phase basicity, has been calculated as 957 kJ mol⁻¹. This theoretical value is in excellent agreement with the experimental value of 949 kJ mol⁻¹, validating the accuracy of the computational model. rsc.org The ionization of amantadine primarily involves the removal of an electron from the non-bonding lone pair on the nitrogen atom, which constitutes the Highest Occupied Molecular Orbital (HOMO). researchgate.netrsc.org

Ab initio calculations have also been employed to study the interaction energies of this compound in more complex systems, such as ionic liquids. In a study of the Adamantan-1-ammonium benzoate (B1203000) ion pair, the interaction energy was calculated using the M06-2X functional and a cc-pVTZ basis set, providing fundamental data on the strength of hydrogen bonding and electrostatic interactions in such environments. researchgate.netnih.gov The interaction between the aminium cation and the benzoate anion involves a strong N-H···O hydrogen bond with a calculated interaction energy of around -370 kJ mol⁻¹ in the gas phase. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of conformational changes and interactions with the surrounding environment, such as a solvent. researchgate.net For this compound, MD simulations have been instrumental in understanding its behavior in biologically relevant settings like water and lipid membranes. nih.govosti.gov

Simulations of protonated amantadine within the influenza A M2 proton channel show that the charged ammonium group orients itself toward the C-terminus of the channel and interacts with a cluster of water molecules. nih.govacs.org This orientation is stable, and unlike the neutral form, the protonated aminium group does not flip its orientation during the simulation. acs.org This highlights the critical role of the positive charge in defining the binding mode and interaction with the local environment.

When studied in the context of a lipid bilayer, MD simulations reveal that this compound's charged head group projects towards the lipid headgroups and the surrounding aqueous phase. nih.gov Further simulations on phase-separated membranes showed that amantadine preferentially associates with disordered lipid domains and domain boundaries. osti.gov These findings are crucial for understanding how the drug partitions into and interacts with cell membranes to reach its protein targets. The simulations explicitly demonstrate how the solvent and lipid environment influences the conformational energetics and positioning of the ion. researchgate.netresearchgate.net

Computational Prediction and Validation of Spectroscopic Parameters

Theoretical calculations are essential for interpreting and validating experimental spectra. By simulating spectroscopic parameters, researchers can assign experimental signals to specific molecular features and motions, leading to a more complete structural characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation, and computational methods can accurately predict NMR parameters. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating NMR chemical shielding tensors, which are then converted to chemical shifts (δ). gaussian.comresearchgate.net

While comprehensive studies focused solely on the NMR parameters of isolated this compound are limited, DFT-simulated NMR spectra have been reported for related protonated adamantylamine salts. cumhuriyet.edu.tr In one study, the simulated ¹H and ¹³C NMR spectra of an this compound nitrate (B79036) salt were compared with experimental data, showing good agreement and aiding in the structural confirmation. cumhuriyet.edu.tr For the adamantane cage itself, the high Td symmetry results in a simple NMR spectrum with only two signals for the bridgehead (CH) and methylene (B1212753) (CH₂) groups, respectively. wikipedia.org In this compound, the symmetry is lowered to C₃ᵥ, which would lead to a more complex, yet predictable, pattern of chemical shifts. The calculation of spin-spin coupling constants (J-couplings), which provide information about bond connectivity, is also possible through DFT, though these are computationally intensive. gaussian.comucsd.edu

The simulation of vibrational spectra (Infrared and Raman) is a major application of computational chemistry, allowing for the precise assignment of vibrational bands to specific normal modes of the molecule. researchgate.netmeihonglab.com Recent studies have combined Infrared Photodissociation (IRPD) spectroscopy of cold, mass-selected this compound ions with DFT calculations (B3LYP-D3/cc-pVTZ) to provide a detailed vibrational characterization. rsc.orgrsc.org

The calculated IR spectrum for the N-protonated isomer (AmaH⁺(I)) shows excellent agreement with the experimental IRPD spectrum, allowing for unambiguous assignment of the observed bands. rsc.org Protonation induces significant changes in the spectrum compared to neutral amantadine. The symmetric and antisymmetric N-H₃⁺ stretching modes appear as strong bands between 3200 and 3350 cm⁻¹. rsc.org The intensities of these modes are drastically enhanced upon protonation due to the increased charge on the hydrogen atoms of the aminium group. rsc.org Furthermore, most of the aliphatic C-H stretching modes are slightly blue-shifted (moved to higher frequency) as a result of the electron-withdrawing nature of the NH₃⁺ group, which causes a slight contraction of the C-H bonds. rsc.org These combined experimental and theoretical studies provide definitive evidence for the structure of the ion and the electronic effects of protonation. rsc.org

| Experimental Peak | Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|---|

| J | 2853 | 2857 | νCH₂ (sym) |

| K | 2872 | 2875 | νCH (sym) |

| L | 2921 | 2922 | νCH₂ (asym) |

| M | 2949 | 2949 | νCH (asym) |

| Q | 3238 | 3241 | νNH₃ (sym) |

| R | 3317 | 3323 | νNH₃ (asym, in-plane) |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling serves as a powerful tool for elucidating the complex reaction mechanisms involving adamantane derivatives. Through theoretical calculations, researchers can map out potential energy surfaces, identify transition states, and predict the most favorable reaction pathways, offering insights that are often difficult to obtain through experimental means alone.

Detailed computational studies have been conducted on the reactions of adamantane-like structures to understand their reactivity. For instance, the reaction of adamantylideneadamantane with bromine has been investigated using ab initio calculations. researchgate.net These studies involved optimizing the geometries of reactants, products, and transition states and performing Intrinsic Reaction Coordinate (IRC) calculations to confirm the connection between transition states and the corresponding minima on the potential energy surface. researchgate.net

| Reaction | Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|---|

| Ad=Ad + Br₂ | B3LYP/6-31G(d) | 10.3 | -17.5 |

| Ad=Ad + 2Br₂ (Pathway 1) | B3LYP/6-31G(d) | -1.2 | -35.3 |

| MP2//B3LYP | -10.0 | -28.0 | |

| Ad=Ad + 2Br₂ (Pathway 2) | B3LYP/6-31G(d) | 2.2 | -34.9 |

| MP2//B3LYP | -6.2 | -27.1 | |

| Ad=Ad + 2Br₂ (Pathway 3) | B3LYP/6-31G(d) | -1.8 | -35.2 |

| MP2//B3LYP | -10.2 | -27.9 |

Computational studies also support the observation that reactions involving adamantane frameworks strongly favor ionic pathways over radical ones. nih.gov For example, in the formation of 1,2-disubstituted adamantane derivatives, theoretical predictions indicate a preference for an electrophilic ionic pathway that involves transannular cyclization to form adamantyl cations. nih.gov This is consistent with experimental results where products expected from radical pathways, such as noradamantyl derivatives, are not observed. nih.gov Under certain conditions, such as the use of triflic acid in the absence of a nucleophile, detailed analysis has shown that ring-contraction reactions can occur, leading to the formation of compounds with a noradamantane scaffold. cuni.cz

Furthermore, reactive molecular dynamics simulations using force fields like ReaxFF have been employed to study the thermal decomposition mechanisms of adamantane and its derivatives. acs.org These simulations can model complex reaction networks, track the formation of intermediates, and determine rate constants for elementary reaction steps at high temperatures. acs.org

The initial steps of a reaction are often governed by intermolecular interactions. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) have been used to quantify the strength of these interactions in adamantane-containing systems. In studies of adamantane-1-carbohydrazide (B96139) derivatives, the dissociation energies (De) of various hydrogen bonds have been calculated, revealing the relative importance of different interactions in stabilizing molecular dimers. mdpi.com For example, the N–H···O hydrogen bond was found to be the strongest interaction. mdpi.com

| Interaction Type | Dissociation Energy (De) (kcal/mol) |

|---|---|

| N–H···O | 5.2 - 6.9 |

| N–H···S | 3.3 |

| C–H···O | ~1.5 |

| C–H···S | ~1.5 |

These computational approaches provide a detailed picture of the energetic landscape of reactions involving the adamantane core, guiding the synthesis of new derivatives and helping to understand their stability and reactivity.

Chemical Reactivity and Transformation Mechanisms of Adamantan 1 Aminium

Acid-Base Chemistry and Protonation Equilibria

The acid-base properties of adamantan-1-aminium are fundamental to understanding its behavior in biological and chemical systems. The equilibrium between the protonated (aminium) and neutral (amine) forms is governed by the acid dissociation constant (pKa), which is a measure of the amine's basicity.

The pKa of an amine reflects the acidity of its conjugate acid. For this compound, this value indicates the pH at which the concentrations of the protonated and neutral species are equal. Experimental determination and theoretical calculations have been employed to ascertain this crucial parameter.

Experimental values for the pKa of this compound are generally reported to be in the range of 10.1 to 10.2. nih.govirb.hr One study, monitoring the protonation/deprotonation equilibrium using NMR spectroscopy, identified the pKa of 1-aminoadamantane by observing the pH at which the populations of the free and a host-bound neutral form were equal. rsc.org Another investigation reported an experimental pKa of 9.76 for a related derivative, 3-(adamantan-1-yl)propan-1-aminium salt, alongside a theoretically calculated value of 10.20. irb.hr The discrepancy between experimental and theoretical values can sometimes be attributed to factors like the low solubility of the neutral amine form, which can influence titration measurements. irb.hr

Theoretical prediction of pKa values is a powerful tool in computational chemistry, often utilizing quantum mechanical calculations to model molecular properties. researchoutreach.orgsrce.hr These methods can involve calculating the energies of the protonated and deprotonated species or correlating acidity with structural parameters like bond lengths. researchoutreach.org For amines, models may use descriptors such as the partial atomic charges on the nitrogen and attached hydrogen atoms in the aminium ion to estimate basicity. srce.hr

Table 1: Reported pKa Values for this compound and a Related Derivative

| Compound | Method | pKa Value | Reference |

|---|---|---|---|

| This compound | Not Specified | ~10.1 | nih.gov |

| 3-(adamantan-1-yl)propan-1-aminium | Experimental (Titration) | 9.76 | irb.hr |

| 3-(adamantan-1-yl)propan-1-aminium | Theoretical Calculation | 10.20 | irb.hr |

The basicity of an amine is influenced by the electronic effects of its substituents. Alkyl groups are generally electron-donating, which increases the electron density on the nitrogen atom and enhances its ability to accept a proton, thereby increasing basicity. libretexts.org The adamantyl group, being a bulky, three-dimensional alkyl substituent, exerts a significant influence on the basicity of the attached amino group.

The electron-donating inductive effect of the adamantyl cage stabilizes the positive charge of the corresponding aminium ion, making the parent amine a stronger base compared to ammonia. libretexts.orgmasterorganicchemistry.com The rigid, cage-like structure of adamantane (B196018) provides a stable, lipophilic scaffold that can modulate the chemical properties of attached functional groups. researchgate.net This increased basicity is a key feature, and further modifications, such as the introduction of guanidine (B92328) groups to form 1-adamantyl guanidines, have been explored to create even more basic derivatives. nih.gov The stability of the protonated form is crucial in many of its applications, as the molecule exists predominantly as the this compound cation at physiological pH. nih.govirb.hr

Nucleophilic Reactivity of the Amine Moiety

The lone pair of electrons on the nitrogen atom of 1-aminoadamantane makes it a potent nucleophile, capable of reacting with a wide range of electrophiles. This reactivity allows for extensive functionalization of the molecule at the amino group.

The primary amine of 1-aminoadamantane readily undergoes acylation and alkylation reactions, which are standard transformations for amines.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides yields N-acyladamantane derivatives (amides). For instance, N-(adamantan-1-yl)acetamides can be synthesized through various methods, including the Ritter reaction of adamantane derivatives with acetonitrile. science.org.geresearchgate.net The synthesis of N-aryl-substituted adamantanamines has also been achieved through palladium-catalyzed amination reactions. researchgate.net

Alkylation: The amine can be alkylated using alkyl halides. Conventional methods for converting primary amines to secondary or tertiary amines are applicable to 1-aminoadamantane. google.com For example, the Eschweiler-Clarke reaction, which involves reaction with formic acid and formaldehyde, is used to produce N,N-dimethylaminoadamantane, a key intermediate for further synthesis. google.comresearchgate.net

Other Functionalizations: A wide variety of derivatives have been synthesized to explore structure-activity relationships. capes.gov.brnih.govacs.orgnih.gov These include the formation of thiosemicarbazones and guanylhydrazones from adamantane precursors. capes.gov.brnih.gov The synthesis of numerous derivatives highlights the versatility of the amino group as a handle for chemical modification. researchgate.netnih.govosi.lv

Tertiary amines derived from 1-aminoadamantane, such as N,N-dimethylaminoadamantane, can be further reacted with alkylating agents to form quaternary ammonium (B1175870) salts. This process, known as quaternization, involves the alkylation of the tertiary amine, resulting in a permanently positively charged nitrogen center.

The synthesis of various adamantane-containing quaternary ammonium salts has been reported, often for applications as surfactants or ionic liquids. researchgate.netscilit.com For example, N,N-dimethylaminoadamantane can be reacted with n-alkyl bromides to produce N-alkyl-N,N-dimethyl-1-adamantylammonium bromides. researchgate.netscilit.com Similarly, reaction with methyl halides yields 1-adamantanetrimethylammonium halogen salts. google.com These reactions are typically carried out in suitable solvents and are a standard method for preparing these highly functionalized molecules. ulisboa.pt

Table 2: Examples of Functionalization Reactions at the Amine Moiety

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Dimethylation | 1-Aminoadamantane, Formic Acid, Formaldehyde | N,N-Dimethylaminoadamantane | google.comresearchgate.net |

| Quaternization | N,N-Dimethylaminoadamantane, Alkyl Bromide | N-Alkyl-N,N-dimethyl-1-adamantylammonium Bromide | researchgate.netscilit.com |

| Acylation | 3-Hydroxyadamantane-1-carboxylic acid, Acetonitrile | 3-Acetylaminoadamantane-1-carboxylic acid | science.org.ge |

| Arylation | 1-Aminoadamantane, Dihalobenzenes (Pd-catalyzed) | N-Aryl-substituted adamantan-1-amines | researchgate.net |

Electrophilic Substitution Reactions on Adamantane Ring Systems

While the amino group is the primary site of reactivity, the adamantane cage itself can undergo substitution reactions, particularly electrophilic substitutions at the bridgehead (tertiary) carbon atoms. The high electron density of C-H bonds at these positions makes them susceptible to attack by strong electrophiles. However, the amino group in this compound is strongly electron-withdrawing and deactivating when protonated, making electrophilic substitution on the cage more challenging than in unsubstituted adamantane.

Reactions on the adamantane core typically require harsh conditions or potent electrophiles. For instance, the bromination of adamantane can be achieved using elemental bromine, sometimes with a Lewis acid catalyst, to yield bridgehead-brominated products. scite.ainih.gov The ratio of substitution at the primary (1-position) versus secondary (2-position) carbons can depend on the reagents used. nih.gov While most reactions of adamantane involve the tertiary carbon sites, forcing conditions can lead to functionalization elsewhere. wikipedia.org Friedel-Crafts-type reactions, such as the alkylation of benzene (B151609) with 1-bromoadamantane (B121549), demonstrate the ability of the adamantyl cation to act as an electrophile. wikipedia.orgineosopen.org Direct C-H bond amidation of adamantane derivatives can also be achieved via Ritter-type reactions in strongly acidic media. science.org.ge Electrophilic substitution on the adamantane ring of this compound itself is less common due to the deactivating nature of the aminium group.

Metal Coordination Chemistry and Ligand Development

The rigid, bulky, and lipophilic nature of the adamantane cage makes this compound and its derivatives intriguing building blocks in coordination chemistry. beilstein-journals.orgacs.org The adamantane moiety can influence the steric and electronic properties of resulting metal complexes, enhancing stability and modifying reactivity. beilstein-journals.org

This compound, in its deprotonated form (1-aminoadamantane or amantadine), typically acts as a monodentate ligand, coordinating to metal centers through the lone pair of electrons on the nitrogen atom of its primary amine group. scirp.org Studies have reported the synthesis and characterization of complexes with a wide range of biologically relevant metal ions, including Mg(II), Ca(II), Cr(II), Mn(II), Fe(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). scirp.org In many of these cases, two amantadine (B194251) molecules coordinate to the metal ion, resulting in a square planar geometry. scirp.org

To enhance the chelating ability and create more stable and diverse coordination compounds, the amantadine scaffold is often derivatized to introduce additional donor atoms, leading to polydentate ligands. A common strategy is the formation of Schiff bases by condensing amantadine with aldehydes, such as salicylaldehyde (B1680747) derivatives. rsc.orgrsc.org These Schiff base ligands can then chelate to transition metals like Cu(II), Zn(II), Co(II), Cr(III), and vanadyl(IV) using both the imine nitrogen and another donor group (e.g., a hydroxyl oxygen). rsc.orgtandfonline.comresearchgate.net

Other derivatives have also been explored for their chelation properties. Adamantane-1-carboxylate, for instance, can function as a chelating ligand with transition metals such as Mn(II), Ni(II), Co(II), and Zn(II), forming distinct four-membered metallocycles. njchm.com Furthermore, dithiocarbamate (B8719985) derivatives, formed from 1-aminoadamantane, act as effective chelating agents for metals like Ni(II) and Co(III). acs.org Thiourea derivatives of amantadine are also noted for their ability to chelate Ni(II) ions. iucr.org The ability of some adamantane derivatives to chelate transition metals like iron has been linked to their antioxidant properties. nih.gov

Table 1: Examples of Metal Complexes with Adamantan-1-amine and its Derivatives

| Metal Ion | Ligand Type | Coordination Mode | Resulting Geometry | Source(s) |

| Mg(II), Ca(II), Cr(II), Mn(II), Fe(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | 1-Aminoadamantane | Monodentate (N-donor) | Square Planar | scirp.org |

| Zn(II), Co(II), Cr(III), VO(IV) | Schiff Base (from amantadine and 3-allyl-2-hydroxybenzaldehyde) | Bidentate (N, O-donors) | Distorted Tetrahedral (for Zn) | rsc.org |

| Cu(II) | Schiff Bases (from amantadine and 3,5-dihalosalicylaldehydes) | Bidentate (N, O-donors) | Distorted Tetrahedral | tandfonline.comresearchgate.net |

| Mn(II), Ni(II), Co(II), Zn(II) | Adamantane-1-carboxylate | Bidentate (O, O-chelating) | Distorted Trigonal-Prismatic | njchm.com |

| Ni(II), Co(III) | N-adamantyldithiocarbamate | Bidentate (S, S-chelating) | Distorted Octahedral (for Co) | acs.org |

| Ni(II) | Thiourea derivatives | Chelating | Not Specified | iucr.org |

The adamantane framework has been successfully incorporated into various organometallic structures. Organometallic complexes are defined by the presence of at least one direct metal-carbon bond, although the term is sometimes used more broadly in the literature to include certain coordination complexes with organic ligands.

A notable example is the synthesis of organoimido derivatives of polyoxometalates. tandfonline.com A series of aliphatic organoimido derivatives of hexamolybdate have been created using amantadine. These compounds were synthesized via dehydration reactions and characterized by single-crystal X-ray analysis, revealing distinct structures based on the degree of substitution. tandfonline.com These complexes demonstrate how the amantadine moiety can be covalently grafted onto inorganic clusters. tandfonline.com

Additionally, platinum(II) and platinum(IV) complexes with amantadine have been noted for their biological significance. rsc.org Organotin complexes have also been synthesized using adamantane-derived Schiff base ligands. beilstein-journals.org

Table 2: Characterized Organoimido-Hexamolybdate Complexes of Adamantane

| Compound | Formula | Source(s) |

| 1 | (nBu₄N)₂[Mo₆O₁₈(NC₁₀H₁₅)] | tandfonline.com |

| 2 | (nBu₄N)₂{cis-[Mo₆O₁₇(NC₁₀H₁₅)₂]} | tandfonline.com |

| 3 | (nBu₄N)₂{trans-[Mo₆O₁₇(NC₁₀H₁₅)₂]} | tandfonline.com |

| 4 | (nBu₄N)₂[Mo₆O₁₆(NC₁₀H₁₅)₃] | tandfonline.com |

Oxidation and Reduction Pathways

The chemical reactivity of this compound also includes oxidation and reduction reactions, which can target either the adamantane cage or the amine functional group.

Oxidation: The oxidation of the adamantane core is well-documented. The cage structure is susceptible to oxidation, particularly at its tertiary C-H bonds (bridgehead positions). Electrochemical oxidation of adamantane itself can lead to difunctionalization, yielding products like adamantane-1,3-diol after hydrolysis. rsc.org The electrochemical fluorination of adamantane derivatives can also be controlled to selectively produce mono-, di-, tri-, or tetrafluorinated products. rsc.org

Chemical oxidation methods have also been explored. The reaction of adamantane with a strong oxidant like the singlet excited state of 1,2,4,5-benzenetetracarbonitrile (TCB) results in a single electron transfer (SET) to form the adamantane radical cation. acs.orgcapes.gov.br This radical cation typically deprotonates from a bridgehead position. acs.orgcapes.gov.br Similarly, the sulfate (B86663) radical anion (SO₄⁻•), generated electrochemically, can abstract a hydrogen atom from C(sp³)–H bonds in adamantane derivatives to produce an alkyl radical intermediate, which can then undergo further reactions like amination. nih.gov Direct oxidation of adamantane in concentrated sulfuric acid can produce 1-adamantanol, which can isomerize and be further oxidized to adamantanone. researchgate.net

The amino group can also be a site of oxidation, though this is often seen in derivatives. While the oxidation of tertiary alkyl amines to nitro compounds is a known transformation, it has been specifically applied to 1,3,5,7-tetraaminoadamantane, which was oxidized using permanganate (B83412) to yield 1,3,5,7-tetranitroadamantane. rsc.org In other electrochemical studies involving N-protected cyclic amines, anodic oxidation can lead to the formation of iminium intermediates, a classic example being the Shono oxidation. rsc.org

Reduction: The reduction of this compound primarily involves the electrochemically active amino group. scirp.org Electrochemical studies using differential pulse voltammetry have shown that amantadine exhibits a diffusive reduction phenomenon. scirp.org The process is dependent on pH, with studies indicating that an acidic pH of 2 provides a significant electrochemical signal for analysis. scirp.org

Derivatives of this compound can also undergo reduction. For example, a Schiff base formed from amantadine can be reduced using sodium borohydride (B1222165) (NaBH₄) to yield the corresponding secondary amine, N-(2-hydroxybenzyl)adamantan-1-amine. iucr.org This highlights a common pathway for transforming amantadine-based imines into their more flexible amine counterparts.

Applications in Advanced Chemical Synthesis and Material Science

Adamantan-1-aminium as a Building Block in Organic Synthesis

The distinct steric and electronic properties of the adamantane (B196018) cage are harnessed in organic synthesis to construct novel and complex molecules. researchgate.netcuni.cz this compound and its parent amine, amantadine (B194251), are frequently used as starting materials or key intermediates. google.commdpi.com

This compound is a foundational molecule for the synthesis of more elaborate adamantane derivatives. researchgate.netcuni.cz The amino group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of intricate molecular frameworks. rsc.org For instance, the amine can be readily acylated, alkylated, or used in condensation reactions to build larger structures. researchgate.netimpactfactor.org

The synthesis of bioactive adamantane derivatives often starts from adamantan-1-amine. nih.govrsc.orgnih.gov For example, it can be a precursor for creating adamantanaminoalcohols and other derivatives that have shown potential biological activities. nih.gov The rigid adamantane cage is often incorporated into drug candidates to enhance their lipophilicity, which can improve their ability to cross cell membranes. researchgate.net

Methods for creating disubstituted adamantane derivatives, which are chiral, can involve either building the adamantane cage from simpler precursors or functionalizing an existing adamantane structure. mdpi.com The synthesis of adamantane-containing scaffolds is crucial for developing new materials, catalysts, and polymers with enhanced stability and specific functionalities.

Key Synthetic Transformations Starting from Adamantan-1-amine:

| Transformation | Reagents/Conditions | Product Type |

|---|---|---|

| Acylation | Acid chlorides, Anhydrides | Amides |

| Alkylation | Alkyl halides | Secondary/Tertiary Amines |

| Reductive Amination | Aldehydes/Ketones, Reducing agent | Substituted Amines |

| Condensation | Dicarbonyl compounds | Heterocycles |

Chiral amines are indispensable tools in asymmetric synthesis, serving as chiral auxiliaries, resolving agents for racemic mixtures, and building blocks for more complex chiral molecules. acs.orgtcichemicals.com While adamantane itself is achiral, appropriately substituted derivatives can be chiral. wikipedia.org

Adamantan-1-amine can be used to synthesize chiral ligands for transition metal-catalyzed asymmetric reactions. For example, chiral diamines derived from adamantane have been synthesized and used to create complexes with metals like copper, manganese, and nickel. researchgate.net These complexes have shown catalytic activity in enantioselective reactions. researchgate.net

The resolution of racemic mixtures is a critical process in the synthesis of enantiomerically pure compounds. Chiral amines derived from adamantane can be used as resolving agents. researchgate.netacs.org They react with a racemic mixture of acids to form diastereomeric salts, which can then be separated based on their different physical properties, such as solubility. After separation, the chiral amine can be recovered and reused. The synthesis of chiral 1,2-diaminoadamantane and its use in resolving tartaric acid is a documented example of this application. researchgate.net

Utilization in Supramolecular Chemistry and Host-Guest Systems

The adamantane cage is a highly effective and popular guest molecule in supramolecular chemistry due to its size, shape, and hydrophobicity. mdpi.comrsc.org this compound, with its positive charge, adds another dimension to these interactions, enabling strong binding with hosts that have complementary electrostatic features.

This compound and its derivatives are well-known to form stable inclusion complexes with various macrocyclic host molecules. mdpi.comrsc.org The hydrophobic adamantyl group fits snugly into the hydrophobic cavities of these hosts, while the charged aminium group can interact with the polar portals or exterior of the host, leading to high binding affinities. rsc.orgacs.org

Cyclodextrins (CDs): Adamantane derivatives form some of the most stable 1:1 inclusion complexes with β-cyclodextrin (β-CD), with association constants typically in the range of 10⁴ to 10⁵ M⁻¹. nih.gov The adamantyl cage is an almost perfect fit for the β-CD cavity. nih.gov The stability of these complexes is influenced by the substituents on the adamantane core. ajol.info For instance, the amantadinium cation forms a stable complex with β-CD. ajol.info The orientation of the guest within the host cavity has been studied, revealing that the hydrophilic aminium group generally remains at the periphery, interacting with the wider rim of the cyclodextrin (B1172386). capes.gov.br

Cucurbiturils (CBs): Cucurbit[n]urils are another class of macrocyclic hosts that exhibit exceptionally strong binding with adamantane derivatives. nih.gov Cucurbit acs.orguril (CB acs.org), in particular, has a cavity size that is ideal for encapsulating the adamantyl group, leading to extremely high association constants, sometimes exceeding 10¹² M⁻¹. researchgate.net The carbonyl-lined portals of CBs provide a favorable environment for the positively charged aminium group through ion-dipole interactions, further stabilizing the complex. nih.govmuni.cz These strong host-guest interactions are being explored for applications in drug delivery and the creation of responsive materials. rsc.org

Pillararenes: Pillararenes are a newer class of macrocyclic hosts that can also form inclusion complexes with adamantane derivatives. The electron-rich cavity of pillararenes can encapsulate the hydrophobic adamantane cage, leading to the formation of supramolecular assemblies.

Binding Affinities of Adamantyl Guests with Macrocyclic Hosts:

| Host | Guest | Association Constant (Ka, M⁻¹) | Reference |

|---|---|---|---|

| β-Cyclodextrin | Adamantane derivative | 5.2 x 10⁴ | nih.gov |

| β-Cyclodextrin | Amantadinium | ~10³ - 10⁴ | ajol.info |

| Cucurbit acs.orguril | Adamantane derivatives | > 10¹² | researchgate.net |

The strong and specific interactions between this compound and macrocyclic hosts are harnessed to drive self-assembly processes and construct complex supramolecular architectures. mdpi.comrsc.org These non-covalent interactions allow for the bottom-up fabrication of well-defined nanostructures.

By using molecules that contain both an adamantane group and another functional unit, it is possible to create self-assembled systems where the adamantane-host interaction acts as a reversible "glue." For example, adamantane-functionalized polymers can be crosslinked by adding a bifunctional host molecule, or they can be decorated with functional groups by adding a host that carries the desired functionality. thno.org

Supramolecular assemblies based on adamantane-host interactions have been used to create:

Rotaxanes and Catenanes: Where a macrocyclic host is threaded onto an adamantane-containing axle.

Supramolecular Polymers: Formed by the non-covalent linking of monomers functionalized with adamantane and a complementary host.

Vesicles and Micelles: Self-assembled from amphiphilic molecules containing an adamantane headgroup. mdpi.com

Crystal Engineering: The rotator-stator assemblies formed by this compound and crown ethers demonstrate the use of these interactions in creating ordered solid-state structures. researchgate.net

Role in Polymer Chemistry and Monomer Design

The incorporation of the bulky and rigid adamantane cage into polymers can significantly enhance their properties. wikipedia.org this compound and its derivatives are used as monomers or as modifying agents to create polymers with improved thermal stability, mechanical strength, and specific functionalities. pslc.wsacs.org

Adamantane-containing polymers often exhibit high glass transition temperatures (Tg) and excellent thermal stability due to the rigidity of the adamantane unit, which restricts the motion of the polymer chains. acs.orgrsc.org For example, polyimides derived from adamantane-containing diamines show high Tg values and good optical transparency. rsc.org

Adamantan-1-amine can be used to synthesize a variety of monomers. For example, it can be reacted with acryloyl chloride to form adamantyl acrylamide, which can then be polymerized. pslc.ws Another approach involves the synthesis of diamines containing adamantane units, which can then be used in polycondensation reactions to form polyamides or polyimides. impactfactor.orgrsc.org

The unique host-guest chemistry of the adamantane group is also exploited in polymer science. Thermoresponsive polymers have been created where the lower critical solution temperature (LCST) can be tuned by the addition of a macrocyclic host like cyclodextrin. nih.gov The complexation of the pendant adamantane groups by the host alters the polymer's hydrophilicity, thereby changing its phase transition temperature. nih.gov

Incorporation into High-Performance Polymeric Materials

The introduction of the adamantyl group, the core structure of this compound, into polymer chains has been a successful strategy for developing high-performance materials. The inherent rigidity, thermal stability, and bulkiness of the diamondoid adamantane structure significantly enhance the physical properties of the resulting polymers. usm.eduacs.org When adamantyl moieties are incorporated, either as pendant groups or directly into the polymer backbone, they can lead to materials with higher glass transition temperatures (Tg), improved thermal and mechanical stability, and altered solubility. usm.edujst.go.jp

Research has demonstrated that polymers containing adamantyl skeletons consistently exhibit high glass transition temperatures and robust thermal properties. jst.go.jpresearchgate.net For instance, the polymerization of adamantyl-containing monomers like 1-adamantyl methacrylate (B99206) (ADMA) results in polymers with superior characteristics compared to conventional polymers like poly(methyl methacrylate) (PMMA). ingentaconnect.com The bulky nature of the adamantane cage restricts the movement of polymer chains, which is a key factor in these enhanced properties. ingentaconnect.com

| Polymer Type | Key Adamantane-Containing Monomer | Observed Property Enhancements | Reference |

|---|---|---|---|

| Methacrylates | 1-Adamantyl methacrylate (ADMA) | Higher Tg, thermal stability, mechanical properties, and refractive index compared to PMMA. Lower water absorption and dielectric constant. | ingentaconnect.com |

| Poly(1,3-adamantane)s | 1,3-Dehydroadamantane | Extremely high thermal stability (stable up to 400°C), insoluble in common organic solvents. | researchgate.net |

| Poly(1,3-adamantylene alkylene)s | α,ω-Dienes with 1,3-adamantylene units | Excellent thermal stabilities (452–456 °C), significantly higher than polyolefins with cyclohexylene or phenylene rings. | acs.org |

| Various (Acrylates, Phenolics, Polyphenylenes) | Pendent adamantane groups | Large increase in Tg and thermal properties over the linear, unsubstituted polymer. | usm.eduacs.org |

Surface Functionalization of Polymers and Nanomaterials